

amprenavir mechanism of action HIV protease inhibition

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Compound Focus: Amprenavir

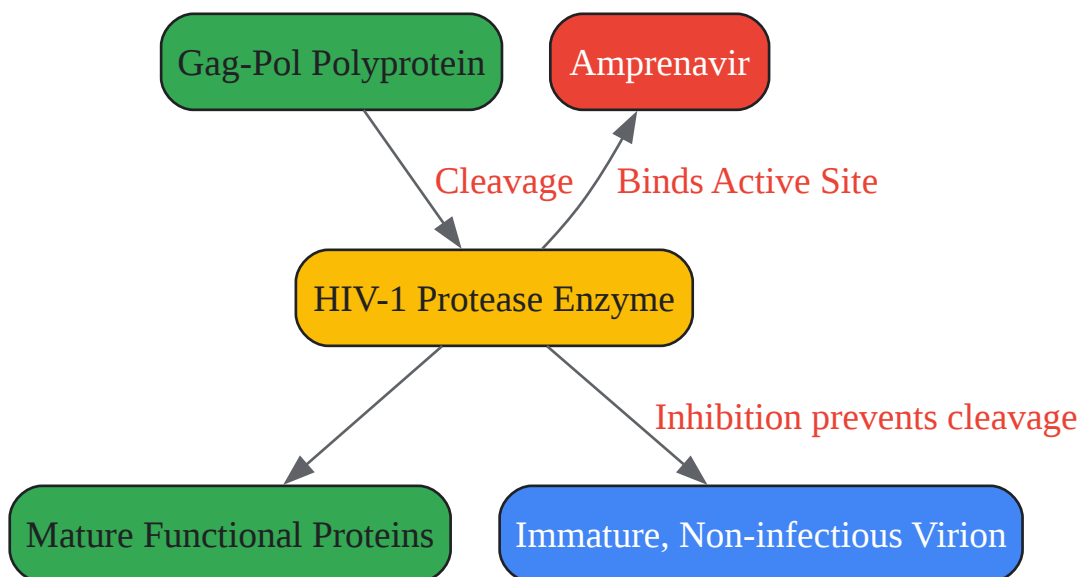
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Molecular Mechanism of Action

The following diagram illustrates how **amprenavir** inhibits the HIV-1 protease, leading to the production of non-infectious viral particles.



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Amprenavir's effectiveness stems from its design as a **hydroxyethylamine sulfonamide peptidomimetic** [1]. It mimics the transition state of the natural peptide substrate, allowing it to bind tightly to the protease

active site without being cleaved [2]. The inhibitor's structure facilitates extensive interactions within the enzyme's binding cleft, including hydrogen bonds with the catalytic aspartic acid residues (Asp25) and hydrophobic contacts with amino acids like Val32 and Ile50 [2].

Structural Basis of Inhibition and Resistance

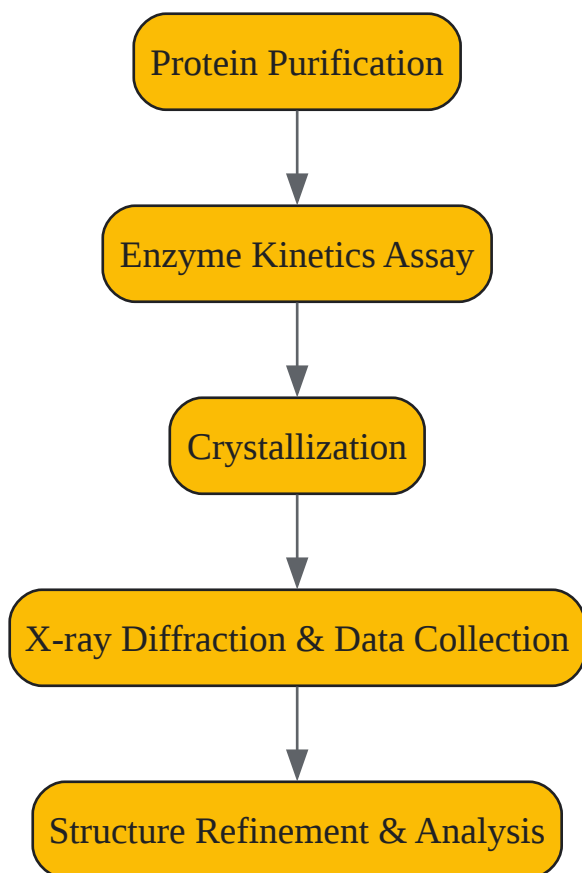
High-resolution crystal structures of the HIV-1 protease-**amprenavir** complex reveal how specific mutations in the protease enzyme lead to drug resistance by altering these critical interactions [2]. The table below summarizes key resistance mutations and their biophysical consequences.

Mutation	Structural Consequence	Impact on Inhibition (Fold Increase in K_i)
V32I	Increased hydrophobic contacts within the active site cluster [2].	10-fold [2]
I50V	Loss of hydrophobic interactions and weaker polar contacts with amprenavir [2].	30-fold [2]
I54V/M	Alters flap region; loss (I54V) or gain (I54M) of hydrophobic contacts [2].	3-fold [2]
I84V	Loss of key hydrophobic contacts with the inhibitor [2].	6-fold [2]
L90M	Formation of new hydrophobic contacts with catalytic Asp25 [2].	Minimal (1-fold) [2]

These mutations demonstrate that resistance arises from changes that directly or indirectly reduce the binding affinity of **amprenavir**, often by disrupting the precise van der Waals contacts or hydrogen bonding network within the active site cavity [2].

Experimental Analysis of Inhibition

To study **amprenavir**'s efficacy and resistance, researchers use established biochemical and structural biology protocols. The following workflow outlines the key steps for a kinetic and structural study.



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Detailed Experimental Protocols

- **Protein Purification:** Express wild-type or mutant HIV-1 protease in *E. coli* and purify using affinity and ion-exchange chromatography. Ensure protein purity >95% and confirm dimeric state via size-exclusion chromatography [2].
- **Enzyme Kinetics Assay:** Measure inhibition constant (K_i) using a fluorogenic peptide substrate. Pre-incubate protease with varying **amprenavir** concentrations, initiate reaction with substrate, and monitor fluorescence. Calculate K_i by fitting data to the Morrison tight-binding inhibition equation [2].
- **Crystallization and Structure Determination:** Co-crystallize protease with **amprenavir** using vapor diffusion. Collect X-ray diffraction data, solve structure by molecular replacement, and refine to obtain atomic-resolution model (1.02-1.85 Å) to visualize inhibitor-enzyme interactions [2].

Clinical and Pharmacological Profile

While **amprenavir** itself has been withdrawn from the market and replaced by its prodrug fos**amprenavir**, its properties remain instructive [3]. The table below summarizes its core clinical pharmacology.

Parameter	Description
Therapeutic Role	Treatment of HIV-1 infection, always used in combination with other antiretroviral agents [4].
Bioavailability	Rapidly absorbed; absolute oral bioavailability in humans not definitively established [4].
Metabolism	Primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system [4] [1].
Elimination Half-Life	7.1 to 10.6 hours [4].

Amprenavir's role in HIV treatment has evolved, but its study provided critical insights for developing subsequent protease inhibitors. The structural and mechanistic principles learned from **amprenavir** continue to inform the design of new drugs that are more effective against resistant HIV strains.

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